molecular formula C14H12O3S B1324107 3-(3-Carboethoxybenzoyl)thiophene CAS No. 896618-51-2

3-(3-Carboethoxybenzoyl)thiophene

Cat. No.: B1324107
CAS No.: 896618-51-2
M. Wt: 260.31 g/mol
InChI Key: MWLWVVRTVMCXLS-UHFFFAOYSA-N
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Description

3-(3-Carboethoxybenzoyl)thiophene is a chemical compound with the molecular formula C14H12O3S and a molecular weight of 260.31 . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring structure with a sulfur atom contributing one lone pair of electrons to the π-system, creating a stable aromatic system .


Chemical Reactions Analysis

Thiophene-based compounds, including this compound, have been shown to undergo effective anti (trans) to syn (cis) and syn (cis) to anti (trans) isomerization upon exposure to ultraviolet and visible radiation .


Physical and Chemical Properties Analysis

Thiophene, the parent compound of this compound, is a colorless liquid with a mildly pleasant smell, somewhat similar to benzene . It has a boiling point of 84.1°C and a melting point of -38.3°C .

Scientific Research Applications

Pyrolysis Mechanism

Research on related compounds such as 3-ethynylebenzo[b]thiophene, an intermediate in the pyrolysis of thiophenes, provides insight into the pyrolysis mechanisms of these compounds. Studies using density function theory at the CBS-QB3 level reveal that the pyrolysis of 3-ethynylebenzo[b]thiophene starts with α-carbene formation, with CS being a dominant product at elevated temperatures. This research contributes to understanding the high thermal stability of thiophenes due to the high energy barrier of the initial pyrolysis step and the endothermic character of the pyrolysis reaction (Li et al., 2021).

Synthesis Methods

In the synthesis of benzo[b]thiophene derivatives, methods such as intramolecular cyclization and Heck-type coupling are utilized. A study demonstrates an approach for synthesizing 2-arylbenzo[b]thiophenes with heteroatoms at the 3-positions directly from the benzo[b]thiophene core. This methodology yields 2-aryl-3-amino or phenoxybenzo[b]thiophenes, highlighting the versatility of these compounds in synthesis (David et al., 2005).

Biological Activity and Antimicrobial Screening

Thiophene-containing compounds like 3-(3-Carboethoxybenzoyl)thiophene have attracted attention due to their biological activities, including anticancer, antibacterial, antiviral, and antioxidant properties. A study synthesizing novel thiophene-containing compounds, such as 4-phenyl-2-phenylamino-5-(1H-1,3-a,8-triaza-cyclopenta[α]inden-2-yl)-thiophene-3-carboxylic acid ethyl ester, reveals promising antibacterial and antifungal activities, particularly against gram-negative bacteria and some fungi. This research underscores the potential of these compounds in medicinal chemistry (Mabkhot et al., 2017).

Mechanism of Action

Biochemical Pathways

Thiophene rings, which are present in 3-(3-Carboethoxybenzoyl)thiophene, are common constituents in drugs . They are recognized as potential toxicophores due to their ability to be oxidized to an epoxide or sulphoxide . These reactive metabolites are thought to be the cause of toxicities associated with several thiophene-containing drugs . The bioactivation of thiophene-containing molecules and drugs can affect the levels of certain biomarkers in liver and serum, such as taurine and ophthalmic acid, which have been suggested as biomarkers of liver injury and oxidative stress .

Future Directions

Thiophene-based compounds, including 3-(3-Carboethoxybenzoyl)thiophene, have potential applications in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Biochemical Analysis

Biochemical Properties

3-(3-Carboethoxybenzoyl)thiophene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been found to inhibit cell proliferation by modulating signaling pathways such as the MAPK/ERK pathway . This compound also affects gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . This inhibition can result in the suppression of downstream signaling pathways and cellular responses. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, including alterations in energy production and oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations facilitate the excretion of the compound from the body. Additionally, this compound can influence metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm and mitochondria . The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity, and metabolic activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, this compound can be directed to the mitochondria by mitochondrial targeting sequences, where it can influence mitochondrial function and energy production . Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors .

Properties

IUPAC Name

ethyl 3-(thiophene-3-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-2-17-14(16)11-5-3-4-10(8-11)13(15)12-6-7-18-9-12/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLWVVRTVMCXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641831
Record name Ethyl 3-(thiophene-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896618-51-2
Record name Ethyl 3-(thiophene-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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